![molecular formula C13H11NO5 B2575380 5-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)isoxazole-3-carboxylic acid CAS No. 890647-83-3](/img/structure/B2575380.png)
5-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)isoxazole-3-carboxylic acid
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Overview
Description
The compound is a derivative of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine . This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
In a study, four bidentate heterocyclic Schiff base ligands and their sixteen Co (II), Ni (II), Cu (II), and Zn (II) metal complexes were derived by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde .Molecular Structure Analysis
The synthesized compounds were characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility, and molar conductance measurement for structural elucidation .Chemical Reactions Analysis
The compounds were evaluated for their antioxidant ability by DPPH and ABTS assays .Physical And Chemical Properties Analysis
The compound is soluble in water and highly soluble in ethanol and acetone .Scientific Research Applications
- Application : Studies have shown that this compound exhibits antioxidant properties. It can scavenge free radicals and reduce oxidative stress, potentially benefiting health and preventing diseases associated with oxidative damage .
- Application : 5-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)isoxazole-3-carboxylic acid and its derivatives have demonstrated antimicrobial activity against various strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Rhizopus oryzae, and Candida albicans. These compounds could be explored as potential antimicrobial agents .
- Application : The synthesized compound shows anti-inflammatory effects. It inhibits inflammatory responses, making it a candidate for drug development in conditions where inflammation plays a role .
- Application : Researchers have evaluated the cytotoxicity of 5-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)isoxazole-3-carboxylic acid and its metal complexes. These studies help determine their safety profiles and potential therapeutic applications .
- Application : Molecular docking simulations revealed the interaction modes and binding affinity of this compound and its metal complexes with active sites in enzymes such as Staphylococcus aureus S1: DHFR, Escherichia coli DNA gyrase B, and Candida albicans sterol-14-alpha-demethylase. Such insights guide further optimization and drug discovery .
Antioxidant Activity
Antimicrobial Potential
Anti-Inflammatory Properties
Cytotoxicity Studies
Molecular Docking Studies
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c15-13(16)9-7-11(19-14-9)8-2-3-10-12(6-8)18-5-1-4-17-10/h2-3,6-7H,1,4-5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEMVDTWINJULT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3=CC(=NO3)C(=O)O)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)isoxazole-3-carboxylic acid |
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